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Compound of Interest

Compound Name: Ethylenediamine sulfate

Cat. No.: B1220251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

ethylenediamine sulfate crystals. The information presented is intended to support research,

development, and quality control activities involving this compound. All quantitative data is

summarized for clarity, and detailed experimental protocols for key analytical techniques are

provided.

Core Physical and Chemical Properties
Ethylenediamine sulfate is an organic salt formed from the neutralization reaction between

ethylenediamine and sulfuric acid.[1] It typically appears as a white to almost white crystalline

powder.[1] The compound is known to be hygroscopic, readily absorbing moisture from the

atmosphere, which necessitates careful storage and handling.[1] It is soluble in water.[1]

Quantitative Physical Properties
The following table summarizes the key quantitative physical and crystallographic properties of

ethylenediamine sulfate crystals compiled from available literature.
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Property Value References

Chemical Formula C₂H₁₀N₂O₄S [1][2][3]

Molecular Weight 158.18 g/mol [1][2][3]

Appearance
White to almost white

crystalline powder
[1]

Melting Point 225-228 °C

Thermal Decomposition
Major decomposition occurs

between 280-400 °C

Crystal System Tetragonal [4][5]

Point Group 422 [6]

Space Group
l-crystal: P4(1)2(1)2d-crystal:

P4(3)2(1)2
[4][5]

Lattice Parameters
a, b, c, α, β, γ: Not available in

searched sources

Density
Not available in searched

sources

Optical Rotation

The absolute value of the

average optical rotation is

158°/mm ± 2 for the sodium D

line.[6]

[6]

Experimental Protocols
Detailed methodologies for the characterization of ethylenediamine sulfate crystals are

outlined below. These protocols are based on standard analytical techniques for crystalline

organic compounds.

Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-

dimensional arrangement of atoms within a crystal, including lattice parameters and space

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/d2/tc/d2tc01216b/d2tc01216b1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylenediammonium-sulfate
https://www.rsc.org/suppdata/cc/b7/b716977a/b716977a.pdf
https://www.rsc.org/suppdata/d2/tc/d2tc01216b/d2tc01216b1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylenediammonium-sulfate
https://www.rsc.org/suppdata/cc/b7/b716977a/b716977a.pdf
https://www.rsc.org/suppdata/d2/tc/d2tc01216b/d2tc01216b1.pdf
https://www.researchgate.net/publication/241559473_Chiral_Crystallization_of_Ethylenediamine_Sulfate
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/5.0186018/19664623/064502_1_5.0186018.pdf
https://www.researchgate.net/publication/301737578_Gyration_and_Permittivity_of_Ethylenediammonium_Sulfate_Crystals
https://www.researchgate.net/publication/241559473_Chiral_Crystallization_of_Ethylenediamine_Sulfate
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/5.0186018/19664623/064502_1_5.0186018.pdf
https://www.researchgate.net/publication/301737578_Gyration_and_Permittivity_of_Ethylenediammonium_Sulfate_Crystals
https://www.researchgate.net/publication/301737578_Gyration_and_Permittivity_of_Ethylenediammonium_Sulfate_Crystals
https://www.benchchem.com/product/b1220251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


group.

Methodology:

Crystal Selection and Mounting: A suitable single crystal of ethylenediamine sulfate
(typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is

selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop

and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and radiation damage.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

The crystal is rotated, and a series of diffraction images are collected by a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, crystal system, and space group. The intensities of the diffracted beams are

integrated.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. The structural model is

then refined against the experimental data to yield precise atomic coordinates, bond lengths,

and bond angles.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in ethylenediamine
sulfate by measuring the absorption of infrared radiation.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline

ethylenediamine sulfate powder is placed directly onto the ATR crystal (e.g., diamond or

germanium). A pressure arm is applied to ensure good contact between the sample and the

crystal.

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the
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empty ATR crystal is collected. The sample spectrum is then recorded, typically in the range

of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational modes of the functional groups in the molecule, such as N-H, C-H, and S-O

bonds.

Thermal Analysis (Thermogravimetric
Analysis/Differential Scanning Calorimetry - TGA/DSC)
Thermal analysis provides information on the thermal stability, melting point, and

decomposition profile of ethylenediamine sulfate.

Methodology:

Sample Preparation: A small, accurately weighed amount of the ethylenediamine sulfate
crystal sample (typically 2-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).

Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The

sample is placed in the instrument's furnace.

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled

atmosphere (e.g., nitrogen or air).

TGA: The instrument continuously measures the mass of the sample as a function of

temperature. Mass loss indicates decomposition or dehydration.

DSC: The instrument measures the difference in heat flow between the sample and a

reference crucible as a function of temperature. Endothermic or exothermic events, such

as melting and decomposition, are detected.

Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and

peak temperatures of thermal events, as well as the percentage of mass loss.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1220251?utm_src=pdf-body
https://www.benchchem.com/product/b1220251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical experimental workflow for the characterization of

ethylenediamine sulfate crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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